molecular formula C7H7ClFN B14860087 2-(Chloromethyl)-6-fluoro-3-methylpyridine

2-(Chloromethyl)-6-fluoro-3-methylpyridine

Cat. No.: B14860087
M. Wt: 159.59 g/mol
InChI Key: QCEITZSHHGCYJY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-3-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-fluoro-3-methylpyridine typically involves the chloromethylation of 6-fluoro-3-methylpyridine. One common method includes the reaction of 6-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-fluoro-3-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

2-(Chloromethyl)-6-fluoro-3-methylpyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-fluoro-3-methylpyridine is unique due to the presence of both chloromethyl and fluoro substituents on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The fluoro group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoro-3-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3

InChI Key

QCEITZSHHGCYJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)F)CCl

Origin of Product

United States

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